1,4,5,8,9,10-Hexahydroanthracene

Beschreibung

Contextualization within Polycyclic Hydroaromatic Systems

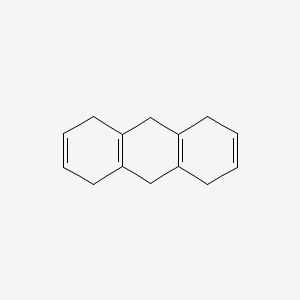

1,4,5,8,9,10-Hexahydroanthracene is a polycyclic hydroaromatic hydrocarbon with the chemical formula C₁₄H₁₆. nih.gov It belongs to the broad class of hydroaromatic compounds, which are derivatives of polycyclic aromatic hydrocarbons (PAHs) that have been partially hydrogenated. Structurally, it is an isomer of hexahydroanthracene (B13798584), meaning it shares the same molecular formula as other isomers but differs in the arrangement of its atoms and chemical bonds.

This compound is derived from anthracene (B1667546), a well-known three-ring aromatic hydrocarbon. The "hexahydro" prefix indicates that six hydrogen atoms have been added to the parent anthracene structure, saturating specific positions (1, 4, 5, 8, 9, and 10) and disrupting the fully delocalized pi-electron system of the parent molecule. This partial saturation results in a molecule that has both aliphatic (saturated) and unsaturated characteristics, distinguishing it from its fully aromatic parent, anthracene, and its fully saturated counterpart, perhydroanthracene. The specific location of the saturation in this compound defines its unique chemical and physical properties compared to other hexahydroanthracene isomers like 1,2,3,4,5,6-hexahydroanthracene. nih.gov

The study of such partially hydrogenated PAHs is crucial for understanding the stepwise processes of hydrogenation and dehydrogenation reactions, which are fundamental in various chemical fields, including catalysis and petrochemistry.

Significance as a Research Subject

This compound serves as a specific molecular model for investigating the properties of hydroaromatic systems. Its significance in research is highlighted by its availability as a commercial chemical for early discovery research, allowing for its use in a variety of laboratory settings. sigmaaldrich.com

Detailed research findings include specific methods for its synthesis. For instance, a patented method describes the preparation of this compound with a high yield of 91%. chemicalbook.com The process involves the reduction of anthracene using lithium metal and tert-butanol (B103910) in a tetrahydrofuran (B95107) solvent under an inert atmosphere at low temperatures (-10°C to 0°C). chemicalbook.com This controlled synthesis provides researchers with a reliable source of the compound for further studies.

Spectroscopic and physicochemical data, essential for its characterization, are available through comprehensive databases such as the NIST Chemistry WebBook and PubChem. nih.govnist.gov These databases provide information on its mass spectrum, infrared spectrum, and gas-phase ion energetics, which are critical for its identification and for understanding its molecular behavior. nist.gov

While it is a specific and somewhat rare chemical, its defined structure makes it a valuable substrate or reference compound in studies of hydroaromatic hydrocarbon chemistry. Its relationship to anthracene, a ubiquitous environmental PAH, also positions it as a potential intermediate or product in the environmental degradation or industrial processing of PAHs.

Chemical and Physical Properties

Below is an interactive table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ | nih.gov |

| Molecular Weight | 184.28 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5910-28-1 | nih.govnist.gov |

| Physical Description | Solid | nih.gov |

| InChI Key | LNRAWXJRDXDHJN-UHFFFAOYSA-N | nih.govnist.gov |

Eigenschaften

IUPAC Name |

1,4,5,8,9,10-hexahydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAWXJRDXDHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1CC3=C(C2)CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207851 | |

| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-28-1 | |

| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8,9,10-hexahydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8,9,10-HEXAHYDROANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98LQ6MM6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4,5,8,9,10 Hexahydroanthracene

Classical Reduction Approaches

The most direct route to 1,4,5,8,9,10-hexahydroanthracene involves the reduction of anthracene (B1667546). This can be accomplished through classical methods that utilize dissolving metals or electrochemical means to hydrogenate the aromatic system.

Birch Reduction of Anthracene

The Birch reduction is a well-established method for the partial reduction of aromatic rings. In the case of anthracene, a "triple" Birch reduction can be employed to achieve the desired hexahydro product. This reaction involves the use of an alkali metal, typically lithium or sodium, in a solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107), with an alcohol serving as a proton source.

The reaction proceeds through a series of single electron transfers from the alkali metal to the anthracene molecule, followed by protonation by the alcohol. The reduction of anthracene preferentially occurs at the central ring to form 9,10-dihydroanthracene (B76342), as this intermediate preserves the aromaticity of two separate benzene (B151609) rings, which is energetically favorable. mdpi.comchim.it Subsequent reduction of the outer rings then leads to the final this compound.

A specific patented method details the synthesis by reacting anthracene with lithium metal and tert-butanol (B103910) in tetrahydrofuran. chemicalbook.com The reaction is maintained at a low temperature, and the careful, portion-wise addition of lithium metal is crucial. Following the reaction, the excess metal is removed, and the product is isolated through crystallization. chemicalbook.com

| Reactants | Reagents & Solvents | Reaction Conditions | Yield |

|---|---|---|---|

| Anthracene | Lithium, tert-Butanol, Tetrahydrofuran | -10°C to 0°C, Inert Atmosphere | 91% |

Electrochemical Reduction Pathways

Electrochemical methods offer an alternative to chemical reducing agents for the hydrogenation of aromatic compounds. The electrochemical reduction of aromatic hydrocarbons like anthracene in aprotic solvents has been studied extensively. utexas.edu The general mechanism involves the transfer of electrons to the anthracene molecule at the cathode to form a radical anion. This highly reactive species can then be protonated if a proton source is available in the electrolyte solution.

Studies on the electrochemical reduction of anthracene and its derivatives, such as 9,10-diphenylanthracene, have typically focused on the formation of the 9,10-dihydroanthracene product. utexas.edu This initial reduction at the central ring is consistent with theoretical predictions and the stability of the resulting intermediate. To achieve the this compound structure, further electrochemical reduction of the outer rings would be necessary. This would likely require careful selection of the electrode material, solvent, and proton source to drive the hydrogenation beyond the more stable dihydroanthracene intermediate. While the principle is established, a direct, high-yield electrochemical synthesis of this compound from anthracene is not as commonly documented as the Birch reduction.

Advanced Catalytic Synthesis

More complex, multi-step synthetic strategies can also be envisioned for the construction of the this compound skeleton. These methods involve building the tricyclic core from smaller precursors using modern catalytic reactions.

Recursive Cycloadditions Utilizing Dienophiles and Recursive Reagents

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of polycyclic aromatic compounds. researchgate.net Anthracene itself can act as a diene, reacting at its 9 and 10 positions with various dienophiles. orientjchem.orgresearchgate.netresearchgate.net However, to construct the anthracene framework itself, a recursive or sequential Diels-Alder strategy can be conceptualized.

This approach would involve an initial Diels-Alder reaction to form a substituted cyclohexene (B86901) ring system. For example, a suitably substituted diene could react with a dienophile to create a precursor containing one of the outer rings of the target molecule. Subsequent functionalization and a second intramolecular or intermolecular Diels-Alder reaction could then be used to form the central ring and complete the tricyclic skeleton. This "recursive" application of cycloaddition logic allows for the controlled assembly of complex polycyclic architectures. mdpi.comnih.gov Once the unsaturated anthracene core is formed, it would then need to be subjected to reduction methods, such as catalytic hydrogenation or a Birch reduction, to yield this compound.

| Step | Reaction Type | Description | Potential Reactants |

|---|---|---|---|

| 1 | Intermolecular Diels-Alder | Formation of a substituted cyclohexadiene precursor. | A substituted 1,3-butadiene (B125203) (diene) and a dienophile (e.g., a vinyl derivative). |

| 2 | Intramolecular Diels-Alder | Cyclization to form the tricyclic anthracene skeleton. | A precursor with appropriately positioned diene and dienophile moieties. |

| 3 | Reduction | Hydrogenation of the aromatic core to the target hexahydro- form. | H₂, Pd/C or Birch Reduction conditions. |

Enyne Metathesis Precursors in Synthesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbene complexes, such as Grubbs-type ruthenium catalysts. chim.ituwindsor.ca This reaction transforms an alkene and an alkyne into a 1,3-diene, which is a versatile intermediate for further synthetic transformations. mdpi.comchim.it

In the context of synthesizing this compound, a plausible strategy would involve using ring-closing enyne metathesis (RCEYM) to construct a cyclic diene precursor. This precursor could be designed to serve as the diene component in a subsequent Diels-Alder reaction. For instance, an acyclic enyne could be cyclized via RCEYM to generate a six-membered ring containing a conjugated diene. This cyclic diene could then react with a suitable dienophile, such as benzoquinone, to form the tricyclic skeleton of the anthracene system. capes.gov.br The resulting unsaturated adduct would then require a final reduction step to afford this compound. This combination of metathesis and cycloaddition reactions represents a modern approach to assembling complex molecular frameworks from simpler starting materials. chim.itcapes.gov.br

Chemical Transformations and Reactivity of 1,4,5,8,9,10 Hexahydroanthracene

Hydrogen Transfer Chemistry

The presence of hydroaromatic rings in 1,4,5,8,9,10-hexahydroanthracene underpins its role as a hydrogen donor. This characteristic is particularly relevant in thermochemical processes where the transfer of hydrogen is a critical step. osti.gov

Evaluation as a Hydrogen Donor in Thermochemical Processes

In the context of direct coal liquefaction, a thermochemical process, the efficacy of a solvent is heavily dependent on its ability to donate hydrogen to stabilize coal fragments as they break down. osti.govosti.gov this compound has been identified as a nonaromatic hydroaromatic isomer that readily donates hydrogen in such processes. osti.gov The transfer of hydrogen from the donor solvent to the coal matrix is a key factor in increasing coal conversion to soluble products. osti.govosti.gov While detailed quantitative data on the performance of pure this compound is not extensively available in the reviewed literature, its classification as a hydrogen donor suggests its potential utility in applications requiring hydrogen transfer at elevated temperatures.

Comparative Analysis of Hydrogen Donability with Other Hydroaromatics

The hydrogen-donating capability of a compound is best understood through comparison with other well-studied hydrogen donors. In coal liquefaction studies, various hydroaromatic compounds have been ranked based on their effectiveness in converting coal to tetrahydrofuran (B95107) (THF) solubles. osti.gov Although a direct, quantitative side-by-side comparison involving this compound is not explicitly detailed, a qualitative understanding can be derived from the available data.

Table 1: Comparative Hydrogen Donor Ability in Coal Liquefaction

| Hydrogen Donor | General Observations on Hydrogen Donability |

|---|---|

| This compound | Classified as a nonaromatic hydroaromatic isomer that readily donates hydrogen. osti.gov |

| Tetralin | A widely studied hydrogen donor; its transformation during liquefaction involves dehydrogenation to naphthalene (B1677914) and isomerization to methyl indan. frontiersin.orgnih.gov The rate of coal structure breakdown is significant in Tetralin. osti.gov |

| Isotetralin | Also considered a hydroaromatic compound capable of hydrogen donation. osti.gov |

| 9,10-Dihydroanthracene (B76342) | A known hydrogen donor in coal liquefaction. |

| Octahydroanthracene | A more saturated analogue, its hydrogen donation capacity would differ based on the specific isomer and reaction conditions. |

Note: This table is based on qualitative assessments and classifications found in the cited literature.

Studies on Tetralin show that its transformation rate and the pathway of hydrogen donation are temperature-dependent. At lower temperatures (around 380°C), it primarily transfers active hydrogen, while at higher temperatures (around 420°C), it undergoes dehydrogenation to provide active hydrogen. frontiersin.orgnih.gov This provides a framework for inferring the potential behavior of this compound under similar conditions.

Oxidation Reactions

The unsaturated portions of this compound are susceptible to oxidation, potentially leading to the formation of derivatives with an anthracene (B1667546) core or other oxygenated products.

Formation of Anthracene Core Derivatives (e.g., Modified Wohl–Ziegler Oxidation)

While no specific examples of the modified Wohl-Ziegler oxidation of this compound are available in the reviewed literature, the principles of this reaction can be applied to predict potential outcomes. The Wohl-Ziegler reaction involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. Given the structure of this compound, which contains allylic hydrogens, it is plausible that it could undergo bromination at these positions. Subsequent elimination of hydrogen bromide from the brominated intermediates could then lead to the formation of a more aromatic anthracene core. This would represent a dehydrogenation-oxidation process.

Epoxidation Reactions (e.g., Monoepoxide Formation)

The double bonds in the outer rings of this compound are potential sites for epoxidation. General methods for the epoxidation of alkenes utilize reagents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgnih.gov

Table 2: Potential Epoxidation of this compound

| Reagent System | Potential Product | Reaction Conditions (General) |

|---|---|---|

| mCPBA | Monoepoxide or Diepoxide | Reaction with a stoichiometric amount of mCPBA in a suitable solvent like chloroform. nih.gov |

Note: This table is predictive and based on general epoxidation methodologies, as specific studies on the epoxidation of this compound were not found in the reviewed literature.

The reaction would likely yield a monoepoxide at one of the double bonds. The formation of a diepoxide by reaction at both double bonds would depend on the stoichiometry of the oxidizing agent and the reaction conditions. The specific stereochemistry of the resulting epoxide would be influenced by the conformation of the starting material and the reaction mechanism. researchgate.net

Derivatization Strategies

The derivatization of this compound opens pathways to novel compounds with distinct structural and electronic properties.

Research has explored the transformation of this compound into other cyclic compounds. For instance, the synthesis of various substituted anthracenes often involves multi-step processes that may start from partially saturated precursors like hexahydroanthracene (B13798584). These reactions can lead to the formation of decahydroanthracene derivatives through further reduction or functionalization of the existing double bonds.

While direct conversion pathways from this compound to polycyclic cyclodecadienes are not extensively detailed in the provided search results, the chemistry of annulenes, which are related cyclic systems, suggests that bond-reorganization reactions could potentially lead to such structures. wikipedia.org For example, nih.govannulene (cyclodecapentaene) can be synthesized through photolysis of dihydronaphthalene, highlighting the potential for interconversion between different polycyclic frameworks. wikipedia.org

The following table summarizes the key aspects of these derivatization strategies:

| Starting Material | Target Derivative | General Transformation | Key Reagents/Conditions |

| This compound | Decahydroanthracene Derivatives | Catalytic hydrogenation or other reduction methods | H₂, Pd/C, PtO₂, etc. |

| Dihydronaphthalene (related system) | nih.govAnnulene (Cyclodecapentaene) | Photolysis | UV light |

This table is generated based on general chemical principles and related reactions, as specific examples starting from this compound were not explicitly found in the search results.

This compound and its derivatives can be utilized as building blocks for constructing more complex and functional molecular systems.

Annulenes: The core structure of hexahydroanthracene can be conceptually related to the synthesis of larger annulene systems. While not a direct precursor in the most common syntheses, the fundamental tricyclic framework provides a basis for designing synthetic routes to complex cyclic and polycyclic aromatic compounds. wikipedia.org

Fluorophores: Anthracene derivatives are well-known for their fluorescent properties and are used in the development of organic fluorophores. beilstein-journals.orgresearchgate.net The synthesis of these fluorophores often involves the functionalization of the anthracene core. Starting from a partially saturated precursor like this compound, one could envision a synthetic strategy involving aromatization followed by the introduction of specific substituents to tune the photophysical properties. beilstein-journals.org For instance, the synthesis of 9,10-disubstituted anthracene derivatives has been shown to lead to materials with deep-blue fluorescence, which are of interest for applications such as organic light-emitting diodes (OLEDs). beilstein-journals.org

Anthraquinone (B42736) Derivatives: Anthraquinones are an important class of compounds with applications ranging from dyes to pharmaceuticals. wikipedia.orgencyclopedia.pub The synthesis of anthraquinone derivatives can start from various anthracene precursors. nih.gov A plausible synthetic route could involve the oxidation of this compound to introduce the characteristic quinone structure on the central ring. Various oxidizing agents can be employed for this purpose. The resulting anthraquinone can then be further functionalized to create a diverse library of derivatives. nih.govnih.gov

The following table provides examples of complex molecular architectures derived from anthracene precursors:

| Precursor Type | Complex Architecture | Key Synthetic Step | Potential Application |

| Anthracene Derivatives | Substituted Anthracenes | Friedel-Crafts reactions, reduction of anthraquinones | Organic electronics, fluorescent probes nih.gov |

| 9,10-Dibromoanthracene | Hexabromoanthracenes | Direct bromination | Precursors for other functionalized anthracenes nih.gov |

| Anthracene | 9,10-Disubstituted Anthracenes | Perfluoroalkylation | Deep-blue emitters for OLEDs beilstein-journals.org |

| 2-(Anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | π-extended ADPIs | Suzuki cross-coupling | Fluorophores, chemosensors researchgate.net |

| Anthraquinone | Functionalized Anthraquinones | Nucleophilic substitution, reduction | Dyes, anticancer agents nih.govnih.gov |

Cycloaddition Reactions (e.g., Diels-Alder Adduct Formation with Germoles)

The diene moieties present in the outer rings of this compound make it a potential candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for the formation of six-membered rings.

While a specific example of a Diels-Alder reaction between this compound and germoles was not found in the provided search results, the general reactivity pattern of dienes suggests that such a reaction is plausible. Germoles, which are germanium-containing five-membered heterocyclic compounds, can act as dienes in Diels-Alder reactions. However, in the context of reacting with this compound, the hexahydroanthracene would serve as the diene component, reacting with a suitable dienophile.

The reactivity of anthracene and its derivatives in Diels-Alder reactions is well-documented. For instance, the reaction of 1,4-anthraquinone (B1204791) with enamines proceeds via a Nenitzescu reaction, which involves an initial Michael addition followed by cyclization, rather than a direct Diels-Alder cycloaddition. nih.gov This highlights the diverse reactivity patterns of anthracene-based systems.

The following table outlines the components of a hypothetical Diels-Alder reaction involving this compound:

| Reaction Component | Role | Example |

| This compound | Diene | Provides the four-carbon, conjugated π-system |

| Dienophile | 2π Component | Maleic anhydride, dimethyl acetylenedicarboxylate, etc. |

| Germole (in a different context) | Diene | Reacts with a dienophile |

This table illustrates the potential role of this compound in a Diels-Alder reaction based on its structural features.

Applications and Role in Advanced Chemical Processes

Coal Liquefaction and Energy Research

1,4,5,8,9,10-Hexahydroanthracene (HHA) has been identified as a highly effective hydrogen donor for the liquefaction of coal under low-severity conditions, which involves lower temperatures and pressures than traditional methods. mdpi.com This approach aims to solubilize coal with reduced gas production, offering a more efficient pathway to liquid fuels. mdpi.com HHA's efficacy stems from its nature as a cyclic olefin, a class of hydroaromatic compounds without aromatic rings that are potent hydrogen donors. mdpi.com

Effectiveness in Low-Severity Coal Liquefaction Conditions

Research demonstrates that HHA is a superior hydrogen donor compared to conventional options like tetralin under specific low-severity conditions. nih.gov In reactions conducted at 350 °C for 30 minutes, HHA consistently yielded higher coal conversions than tetralin, irrespective of the coal type or pretreatment method used. nih.gov

The effectiveness of HHA can be further enhanced by mild acidic pretreatment of the coal. nih.gov For instance, when processing certain coals, HHA was found to be more effective than another cyclic olefin, isotetralin, when the coal was pretreated with sulfurous acid. nih.gov The presence of HHA has been shown to make a substantial difference in the conversion of coals like Illinois No. 6 at temperatures of 350°C and hydrogen pressures of 500 psi. mdpi.com

Influence on Coal Conversion and Product Distribution

The use of HHA as a hydrogen donor directly impacts the conversion of coal into soluble products and the distribution of those products. Parametric evaluations have been conducted to understand how factors like reaction time, pressure, and catalyst loading influence these outcomes. mdpi.com

In one study, liquefaction reactions with HHA were performed on Illinois No. 6 and Wyodak coals. The data shows how the presence of HHA, especially when combined with a mild acid pretreatment, significantly increases the total coal conversion and the yield of hexane-soluble products, which are desirable components for liquid fuels. The conversion of Illinois No. 6 coal, for example, increased substantially in the presence of HHA and was further improved with acid pretreatment.

Table 1: Effect of this compound (HHA) and Acid Pretreatment on Coal Conversion (%) This table is interactive. Click on the headers to sort the data.

| Coal Type | Condition | Coal Conversion (%) |

|---|---|---|

| Illinois No. 6 | Untreated, No Donor | 15.6 |

| Illinois No. 6 | Untreated, with HHA | 39.1 |

| Illinois No. 6 | Acid Pretreated, with HHA | 48.9 |

| Wyodak | Untreated, No Donor | 10.1 |

| Wyodak | Untreated, with HHA | 24.9 |

| Wyodak | Acid Pretreated, with HHA | 39.0 |

Data sourced from studies on low-severity coal liquefaction.

The product distribution is also heavily influenced by the reaction conditions. An increase in reaction time, pressure, or the amount of HHA can alter the yields of different product fractions, including preasphaltenes, asphaltenes, and oils. mdpi.com

Table 2: Product Distribution for Illinois No. 6 Coal Liquefaction with HHA This table is interactive. You can filter the data by reaction type.

| Product Fraction | Thermal Reaction (%) | Catalytic Reaction (%) |

|---|---|---|

| Hexane Solubles | 13.9 | 19.3 |

| Asphaltenes | 15.6 | 13.5 |

| Preasphaltenes | 11.2 | 14.7 |

| Insoluble Organic Matter | 59.3 | 52.5 |

| Total Conversion | 40.7 | 47.5 |

Data represents solvent-free weight percent from liquefaction reactions at 350°C. mdpi.com

Catalytic Enhancement of Hydrogen Transfer in Coal Processing

The process of hydrogen transfer from a donor solvent like HHA to the coal matrix is a critical step in liquefaction. This transfer can be enhanced through catalysis. Activated carbons, for example, have been shown to catalyze the transfer of hydrogen to anthracene (B1667546), the parent aromatic compound of HHA. ed.ac.uk These catalysts can split molecular hydrogen into more reactive atomic forms that can then be transferred to the aromatic rings. ed.ac.uk

In the context of HHA, mild acid pretreatments of coal act as a form of catalytic enhancement. nih.gov The combination of an acid-pretreated coal and HHA leads to higher conversions, demonstrating a synergistic effect. nih.gov For example, while HHA is effective on its own, its performance with Black Thunder mine coal pretreated with hydrochloric acid was surpassed by isotetralin. However, with sulfurous acid pretreatments, HHA proved to be the more effective donor. nih.gov This indicates that the choice of catalyst or pretreatment can be tailored to optimize the hydrogen-donating capability of HHA for different types of coal. nih.gov

Synthesis of Bridged Annulenes

In the field of synthetic organic chemistry, this compound serves as a key starting material for the synthesis of bridged annulenes. Annulenes are monocyclic hydrocarbons with a system of conjugated double bonds and are of significant theoretical interest in the study of aromaticity. wikipedia.org

Bridged annulenes, where a methylene (B1212753) bridge or other group spans across the ring, are particularly important. These bridges can enforce a degree of planarity that allows the pi-electron system to delocalize, leading to stable aromatic compounds even in systems that would otherwise be non-planar and non-aromatic, such as nist.govannulene. wikipedia.org

Pioneering work in this area has established that bridged orgsyn.organnulenes, which possess a perimeter analogous to that of anthracene, can be expediently synthesized starting from this compound. This synthetic strategy leverages the hydroaromatic core of HHA as a foundation upon which the fully conjugated, bridged aromatic system is constructed.

Development of Novel Fluorophores and Solvatochromic Dyes

Based on the conducted research, no available scientific literature directly links this compound to the development of novel fluorophores or solvatochromic dyes. While anthracene and its various aromatic derivatives are well-known for their fluorescent properties and form the basis for many dyes, the specific application of the partially saturated this compound in this field is not documented in the reviewed sources. mdpi.combohrium.comresearchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1,4,5,8,9,10-hexahydroanthracene, with the molecular formula C₁₄H₁₆, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for assigning the structure. nih.gov

¹H NMR Spectral Analysis for Structural Assignment

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: olefinic, benzylic, and aliphatic. Due to the molecule's symmetry, the number of unique proton environments is simplified. The aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. The aliphatic protons of the two saturated rings will be found in the upfield region, generally between δ 1.5 and 3.0 ppm.

A detailed analysis of the chemical shifts, multiplicities (splitting patterns), and integration values allows for the precise assignment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-3, H-6, H-7 | ~5.8 | Multiplet | 4H |

| H-1, H-4, H-5, H-8 | ~2.5 | Multiplet | 8H |

| H-9, H-10 | ~2.7 | Singlet | 4H |

This is a representative table based on typical chemical shifts for similar structures and may not reflect experimentally verified data.

2D NMR Techniques (e.g., COSY, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would be expected to show correlations between the olefinic protons (H-2/H-3 and H-6/H-7) and the adjacent aliphatic protons on the same ring (H-1/H-4 and H-5/H-8, respectively). It would also confirm the coupling between the geminal and vicinal protons within the saturated rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. msu.edu The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bonds in both its aromatic and aliphatic regions. nih.gov

Analysis of Characteristic Vibrational Modes (e.g., C-H stretching, C-H out-of-plane bending, C-C modes)

The key vibrational modes for this compound can be assigned as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 3000-2850 | C-H Stretching | Aliphatic C-H |

| 1650-1600 | C=C Stretching | Aromatic C=C |

| 1470-1430 | CH₂ Bending (Scissoring) | Aliphatic CH₂ |

| 900-675 | C-H Out-of-plane Bending | Aromatic C-H |

This is a representative table based on typical IR absorption frequencies for the functional groups present and may not reflect experimentally verified data.

Application in Reaction Pathway Determination

IR spectroscopy can be a powerful tool for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound from anthracene (B1667546), IR spectroscopy could be used to follow the disappearance of the characteristic aromatic C-H stretching and bending frequencies of the starting material and the appearance of the aliphatic C-H stretching bands of the product. This allows for a qualitative assessment of the reaction's progression and completion.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

For this compound (C₁₄H₁₆), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, which is approximately 184.28 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this type of molecule include the loss of alkyl fragments from the saturated rings and retro-Diels-Alder reactions.

| m/z Value | Proposed Fragment | Significance |

| 184 | [C₁₄H₁₆]⁺ | Molecular Ion (M⁺) |

| 155 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 128 | [M - C₄H₈]⁺ | Retro-Diels-Alder fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

This is a representative table of plausible fragment ions and may not reflect experimentally verified data. Predicted collision cross-section (CCS) values for various adducts of this compound have also been calculated, which can aid in its identification in complex mixtures when using ion mobility-mass spectrometry. uni.lu

X-ray Crystallography (for Derivatives and Related Structures)

The crystal structures of various anthracene derivatives have been extensively studied. These studies reveal that the planarity of the anthracene ring system is significantly influenced by the nature and position of its substituents. For instance, the introduction of bulky substituents can cause distortions in the aromatic framework.

Theoretical and Computational Studies on 1,4,5,8,9,10 Hexahydroanthracene

Conformational Analysis and Energy Landscapes

A comprehensive understanding of a molecule's behavior begins with mapping its potential energy surface to identify stable conformers. For 1,4,5,8,9,10-hexahydroanthracene, with its partially saturated tricyclic system, a complex array of conformers arising from the puckering of the two cyclohexene (B86901) rings and the central dihydroanthracene moiety would be expected.

Analysis of Steric Interactions and Strain

The spatial arrangement of the sixteen hydrogen atoms relative to the carbon framework would be the primary source of steric strain in the various conformers of this compound. A detailed computational analysis would involve quantifying the steric interactions, such as flagpole interactions in boat-like ring conformations or gauche interactions between adjacent methylene (B1212753) groups. Such studies would typically employ molecular mechanics force fields (e.g., MMFF94, UFF) or more advanced quantum mechanical methods to calculate the strain energy of different geometric arrangements.

Examination of Torsional Strain and Dihedral Angles

Torsional strain arises from the eclipsing of bonds on adjacent atoms. In this compound, the rotation around the various carbon-carbon single bonds would lead to fluctuations in torsional strain. A full analysis would involve the calculation of the energy profile as a function of key dihedral angles. This would reveal the energy barriers between different conformers and identify the most stable conformations, which would likely adopt staggered arrangements to minimize this strain.

Mechanistic Computational Investigations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting product distributions, and understanding the factors that control chemical reactivity. For this compound, several areas would be ripe for such investigation.

Reaction Pathway Modeling (e.g., Bromination Stereochemistry)

The two double bonds in the outer rings of this compound are potential sites for electrophilic addition, such as bromination. Computational modeling could predict the stereochemical outcome of such a reaction. By calculating the energies of the possible transition states for syn and anti addition of bromine to the double bonds, researchers could determine the preferred reaction pathway and the likely stereoisomers of the resulting dibrominated product. This would involve modeling the formation of the bromonium ion intermediate and the subsequent nucleophilic attack by the bromide ion.

Understanding Hydrogen Transfer Mechanisms

The benzylic and allylic hydrogen atoms in this compound are susceptible to abstraction by radicals. Computational studies could model these hydrogen transfer reactions to determine the activation energies and reaction rates. By comparing the bond dissociation energies of the different types of C-H bonds in the molecule, it would be possible to predict which hydrogen atoms are most likely to be abstracted. This information is crucial for understanding the molecule's stability and its potential role in radical-mediated processes.

Electronic Structure Calculations

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Modern computational methods, such as Density Functional Theory (DFT), are routinely used to probe the electronic landscape of molecules.

For this compound, electronic structure calculations would provide valuable insights. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and reflects its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Q & A

Q. What methodologies are recommended for characterizing HHA’s hydrogen-donating capacity in coal liquefaction studies?

To evaluate HHA’s hydrogen-donating efficacy, researchers should combine gas chromatography (GC) with flame ionization detection (FID) and Fourier-transform infrared spectroscopy (FTIR). GC-FID quantifies reaction products (e.g., hexane-soluble yields) using biphenyl as an internal standard . In situ FTIR in high-pressure/temperature cells (e.g., AABSPEC-modified cells) monitors HHA’s reactivity by tracking hydrogen transfer kinetics at 200–350°C . Normalized product distribution tables (weight percent) should compare solvent-free yields and coal conversion rates under controlled conditions (e.g., 350°C, N₂/H₂ atmospheres) .

Q. How can researchers confirm the structural integrity of HHA during reactivity studies?

X-ray diffraction (XRD) and computational modeling (e.g., density functional theory) validate HHA’s molecular geometry, distinguishing it from analogs like dihydroanthracene (DHA) . For experimental verification, compare retention times in GC-mass spectrometry (GC-MS) with authentic standards . Thermodynamic properties (e.g., ΔfH°gas, Cp) from NIST databases provide benchmarks for computational validation .

Q. What are the key thermodynamic considerations when using HHA in high-temperature reactions?

HHA’s hydrogen donation is exothermic above 200°C, with optimal activity at 350°C . Researchers should account for phase transitions (e.g., vapor pressure, ΔvapH) to avoid retrogressive reactions. In H₂ atmospheres, HHA releases hydrogen more readily than DHA but may exhibit lower transfer efficiency when acceptors (e.g., coal macromolecules) are present .

Advanced Research Questions

Q. How do reaction parameters (temperature, pressure, solvent) influence HHA’s efficacy in low-severity coal liquefaction?

A factorial experimental design is critical:

- Temperature : At 350°C, HHA achieves 60–70% coal conversion, outperforming tetralin by 20–30% .

- Pressure : Elevated pressures (≥5 bar) enhance hydrogen solubility but may promote retrogressive reactions without sufficient donor capacity .

- Solvent Systems : Co-processing HHA with aromatics (e.g., anthracene) improves hydrogen transfer by stabilizing radical intermediates .

Table 1 : Parameter Effects on Coal Liquefaction with HHA

| Parameter | Optimal Range | Coal Conversion (%) | Hexane-Soluble Yield (%) |

|---|---|---|---|

| Temperature | 350°C | 65–70 | 50–55 |

| Pressure | 3–5 bar | 60–65 | 45–50 |

| Solvent (HHA:DHA) | 3:1 | 70–75 | 55–60 |

| Data derived from |

Q. How can contradictions in HHA’s hydrogen transfer efficiency (vs. DHA) be resolved under varying conditions?

Contradictions arise from competing mechanisms:

- Without Acceptors : HHA donates hydrogen more readily than DHA due to lower bond dissociation energy in cyclic olefins .

- With Acceptors : DHA’s hydroaromatic structure stabilizes coal-derived radicals more effectively, increasing transfer efficiency .

Researchers should use acceptor-specific kinetic models and in situ FTIR to monitor hydrogen transfer pathways. For example, isotopic labeling (e.g., D₂) can trace hydrogen migration .

Q. What experimental designs optimize HHA’s application in mechanistic studies of coal dissolution?

A two-stage approach is recommended:

Screening Studies : Use microautoclave reactors to test HHA’s donor capacity across temperatures (200–400°C) and solvents (e.g., hexadecane as a non-donor control) .

Mechanistic Probes : Introduce radical traps (e.g., diphenylpicrylhydrazyl) to quantify HHA’s radical stabilization efficiency. Compare with isotetralin and tetralin using Arrhenius plots to derive activation energies .

Methodological Notes

- Data Interpretation : Normalize product distributions to solvent-free baselines to isolate HHA’s contribution .

- Contradiction Mitigation : Replicate studies under identical conditions (e.g., 380°C, H₂ atmosphere) and use multivariate analysis to identify dominant variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.